

Sparfloxacin-d5: A Technical Guide to Certificate of Analysis and Purity Specifications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity specifications for **Sparfloxacin-d5**, a deuterated analog of the fluoroquinolone antibiotic Sparfloxacin. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the critical quality attributes, analytical methodologies, and data interpretation necessary for its use in research and development.

Certificate of Analysis (CoA) Data

A Certificate of Analysis for **Sparfloxacin-d5** provides a summary of the quality control tests performed on a specific batch. While an exact CoA for **Sparfloxacin-d5** is not publicly available, the following tables represent typical data based on available information for related compounds and analytical standards.

Identification and General Properties



Parameter	Specification	
Product Name	Sparfloxacin-d5	
CAS Number	Not available (Parent: 110871-86-8)	
Molecular Formula	C19H17D5F2N4O3	
Molecular Weight	397.43 g/mol	
Appearance	White to Pale Beige Solid	
Solubility	Soluble in DMSO (Slightly), Methanol (Slightly)	

Purity and Impurity Profile

Test	Method	Specification
Purity (by HPLC)	HPLC	≥98%
Isotopic Purity	Mass Spectrometry	≥95% (d5)
Related Substances	HPLC	Report Results
Residual Solvents	GC-HS	To be specified
Heavy Metals	ICP-MS	To be specified

Purity Specifications and Analytical Methods

Ensuring the purity of **Sparfloxacin-d5** is critical for its intended use. The following sections detail the experimental protocols for key analytical tests used to establish its purity profile.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for assessing the purity of **Sparfloxacin-d5** and quantifying any impurities.

Methodology:

• Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm).



- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile). A typical mobile phase could be a 60:40 (v/v) mixture of methanol and 0.02 M phosphate buffer (pH 3.0)[1].
- Flow Rate: 1.0 1.5 mL/min.
- Detection: UV spectrophotometry at a wavelength such as 270 nm or 295 nm[1][2].
- Internal Standard: An appropriate internal standard, such as ofloxacin, can be used for accurate quantification[2].
- Sample Preparation: A stock solution of **Sparfloxacin-d5** is prepared in a suitable solvent (e.g., methanol). Working standards and sample solutions are prepared by diluting the stock solution with the mobile phase to fall within the linear range of the assay[1].

Mass Spectrometry (MS) for Isotopic Purity and Identification

Mass spectrometry is employed to confirm the molecular weight of **Sparfloxacin-d5** and to determine its isotopic purity.

Methodology:

- Ionization Source: Electrospray Ionization (ESI) is a common technique for this type of molecule.
- Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is
 used to accurately determine the mass-to-charge ratio (m/z).
- Data Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of **Sparfloxacin-d5**. The isotopic distribution is examined to determine the percentage of the d5 species relative to other isotopic variants (d0-d4).

Thin-Layer Chromatography (TLC) with Densitometry



TLC can be used as a complementary technique for the separation and quantification of **Sparfloxacin-d5** and its potential photodegradation products.

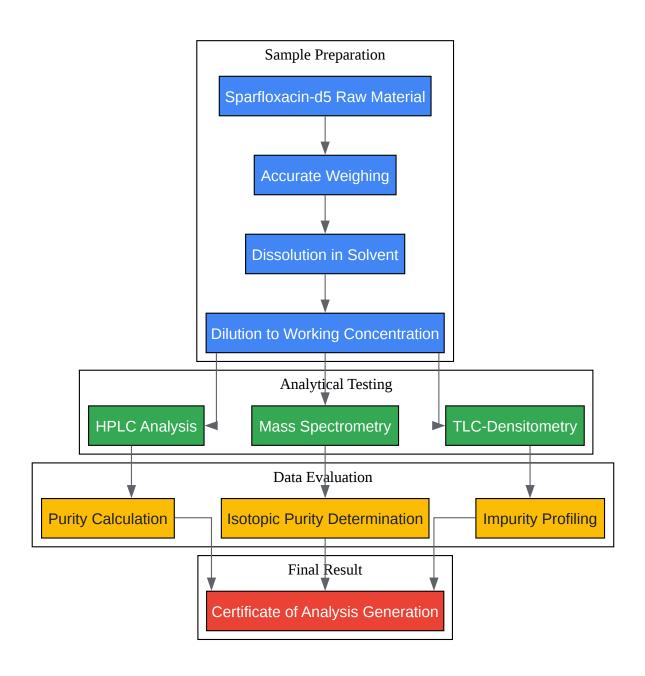
Methodology:

- Stationary Phase: Silica gel TLC plates F₂₅₄[3].
- Mobile Phase: A mixture of solvents such as methylene chloride, methanol, 2-propanol, and 25% ammonia in a ratio of 4:4:5:2 (v/v/v/v) has been reported for Sparfloxacin[3].
- Detection: The plates are visualized under UV light, and densitometric scanning is performed at the wavelength of maximum absorbance.
- Quantification: A calibration curve is generated by spotting known concentrations of a Sparfloxacin standard to quantify the amount of Sparfloxacin-d5 in the sample[3].

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows and logical relationships involved in the quality control of **Sparfloxacin-d5**.

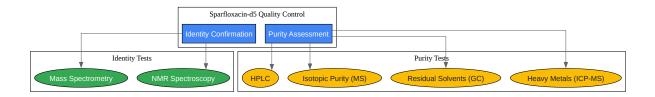




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Caption: Experimental workflow for **Sparfloxacin-d5** analysis.





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Caption: Hierarchy of quality control tests for **Sparfloxacin-d5**.

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